TriGalNAc CBz: Quantitative Comparison of ASGPR Binding Affinity and Hepatocyte Uptake Efficiency
The trivalent GalNAc architecture, which forms the functional core of TriGalNAc CBz, exhibits a profound enhancement in ASGPR binding affinity compared to lower-valency ligands. Triantennary scaffolds demonstrate an apparent dissociation constant (Kd) of 3–5 nM, which is significantly lower than the Kd of 180–250 nM observed for monoantennary (monovalent) GalNAc ligands . This enhanced binding translates directly into a quantifiable improvement in hepatocyte uptake, with triantennary constructs achieving approximately 25-fold greater internalization into hepatocytes than their monovalent counterparts following a single administration . Furthermore, the affinity of ASGPR for a trimer of GalNAc has been established as 1,000-fold higher than that for a dimer or monomer, and only marginally lower than that for a tetrameric structure .
| Evidence Dimension | ASGPR Binding Affinity and Hepatocyte Uptake |
|---|---|
| Target Compound Data | Kd = 3–5 nM (triantennary GalNAc scaffold); Uptake efficiency: 25-fold greater than monovalent ligand |
| Comparator Or Baseline | Kd = 180–250 nM (monoantennary GalNAc); Uptake efficiency: Baseline (1x) |
| Quantified Difference | Kd difference: ~36- to 83-fold lower; Uptake difference: 25-fold higher |
| Conditions | In vitro ASGPR binding assays; Hepatocyte cell lines; Single administration studies |
Why This Matters
The 25- to 1,000-fold improvement in binding and uptake is the fundamental driver for selecting a trivalent scaffold over mono- or divalent alternatives, directly impacting the effective dose and therapeutic index of a liver-targeted drug conjugate.
